Barban

Description

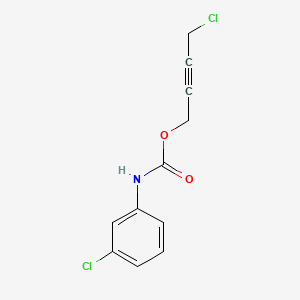

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c12-6-1-2-7-16-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOQHIWZJUDQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041617 | |

| Record name | Barban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barban is a crystalline solid. Water solubility is 11 ppm at 20 °C. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Degrades before boiling | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122 °F (Closed cup) | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 25 °C g/100 g solvent: benzene 32.7 g; n-butylbenzene 11.3 g; n-dodecane less than 0.1 g; n-hexane 0.14 g; isopropylbenzene less than 7.0 g; kerosene 0.39 g; toluene 25.7 g; 2,2,4-trimethylpentane more than 0.3 g; xylene 27.9 g; water 0.0011 g, In water, 1.1X10+1 mg/L at 25 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.403 g/cu cm at 25 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C | |

| Record name | Barban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, COLORLESS, Crystals from n-hexane + benzene | |

CAS No. |

101-27-9 | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barban [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33306K781F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of Barban

Established Synthetic Pathways for Barban (B1667743) and Related Analogs

This compound is a carbamate (B1207046) ester, and its synthesis typically involves the reaction between an isocyanate and an alcohol or a related process involving carbamic acid derivatives herts.ac.ukrsc.org. A common approach for synthesizing carbamates, including those structurally related to this compound, involves the reaction of an amine with carbon dioxide and an alcohol, or the reaction of an isocyanate with an alcohol researchgate.netresearchgate.net. Specifically for this compound, one synthetic route involves the reaction of 3-chlorophenyl isocyanate with 4-chloro-2-butyn-1-ol (B75936) tandfonline.com.

Related carbamate herbicides like Chlorpropham (B1668850) (PubChem CID 2728), which is isopropyl N-(3-chlorophenyl)carbamate, are synthesized by the reaction of 3-chlorophenyl isocyanate with isopropyl alcohol tandfonline.comwikipedia.org. This suggests a general synthetic strategy for carbanilate herbicides, where a substituted aniline (B41778) is converted to an isocyanate, which then reacts with an appropriate alcohol to form the carbamate ester.

The synthesis of analogs often involves modifying the alcohol or the aniline components used in these established pathways. For instance, synthesizing this compound analogs could involve utilizing different substituted anilines or varying the structure of the halogenated alkynyl alcohol. Research into the synthesis of various analogs of natural products, such as berbamine, demonstrates strategies involving functionalizing specific groups on a core scaffold to create a library of related compounds frontiersin.org. Such approaches could be adapted for this compound to explore how structural modifications affect its properties.

Advanced Organic Synthesis Techniques in this compound Production Research

While specific details on advanced techniques solely for large-scale this compound production are not extensively detailed in the provided information, the field of organic synthesis continually evolves, and advanced techniques are generally applied to improve efficiency, selectivity, and sustainability in chemical production amazon.comresearchgate.netuit.nolibretexts.orgmdpi.com. Techniques such as catalysis, including electrocatalysis, have been explored for the synthesis of carbamates from amines and carbon dioxide under mild conditions researchgate.netresearchgate.netcjcatal.com. These methods offer potential advantages in terms of reduced energy consumption and waste generation compared to traditional routes that might involve phosgene (B1210022) or its derivatives.

Solid-phase synthesis methods, where intermediates are bound to a resin, are also utilized in organic synthesis, particularly for the creation of libraries of compounds or in multi-step syntheses google.comgoogle.com. While not specifically linked to this compound production in the search results, such techniques could potentially be explored for the parallel synthesis of this compound analogs or for streamlining certain steps in its production.

Strategies for Derivatization to Obtain this compound Metabolites for Research Standards

Understanding the metabolic fate of this compound in plants, soil, and biological systems is crucial for environmental and toxicological studies. This compound is known to be rapidly metabolized, primarily to 3-chloroaniline (B41212) tandfonline.comcambridge.orgresearchgate.net. Other potential metabolites could arise from modifications of the 4-chloro-2-butynyl group.

Strategies for obtaining this compound metabolites for use as research standards involve targeted synthesis. If a metabolite's structure is known, it can be synthesized in a controlled laboratory setting. For example, 3-chloroaniline (PubChem CID 7906) is a known metabolite and a commercially available compound, but other metabolites, such as hydroxylated or conjugated derivatives, would require specific synthetic routes.

Research into the degradation pathways of this compound provides clues for synthesizing potential metabolites. Studies have shown that the alkaline hydrolysis of this compound can lead to 3-chloroaniline through a series of steps involving the release of the chlorine atom tandfonline.com. This suggests that intermediates in this hydrolysis pathway, such as 4-hydroxy-2-butynyl N-(3-chlorophenyl)carbamate, could be synthesized to serve as standards tandfonline.com.

Enzymatic methods can also be employed or mimicked to synthesize metabolites that are produced through biological transformation. For instance, a Penicillium species isolated from soil was found to metabolize this compound via 3-chloroaniline, likely through the action of an amidase enzyme researchgate.net. Studying these enzymatic processes can inform the development of biomimetic synthetic routes to produce specific hydroxylated or conjugated metabolites.

Stereochemical Considerations and Their Implications in this compound Synthesis

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of organic synthesis, particularly when dealing with chiral molecules wikipedia.org. Stereochemical purity can significantly influence the biological activity and properties of a compound nih.govnih.gov.

This compound, in its core structure, does not possess a chiral center. The carbon atoms in the 4-chloro-2-butynyl chain and the 3-chlorophenyl ring are not asymmetrically substituted. Therefore, this compound itself does not exhibit stereoisomerism in the form of enantiomers or diastereomers related to chiral carbons.

However, stereochemical considerations could become relevant in the synthesis of certain this compound analogs if structural modifications introduce chiral centers or if the synthetic route involves reactions known to be stereoselective. For instance, if a synthetic pathway to a this compound analog involved the creation of a new carbon-carbon bond at a site that results in four different substituents on that carbon, then stereoisomers would be formed. The synthesis of such analogs would require control over stereochemistry to obtain specific isomers, potentially employing stereoselective catalysts or chiral starting materials google.comresearchgate.net.

While the synthesis of this compound itself does not inherently involve complex stereochemistry, research into its interactions at a molecular level or the synthesis of metabolically relevant derivatives could necessitate considering stereochemical aspects if those derivatives are chiral. Techniques like chiral chromatography are essential for separating and analyzing stereoisomers if they are present in synthetic mixtures google.comresearchgate.net.

Biochemical Mechanisms of Action in Target Plant Systems

Elucidation of Molecular Targets and Enzyme Inhibition Kinetics in Plants

Research indicates that Barban's herbicidal action is significantly linked to anti-mitotic effects, leading to reduced plant cellular division and consequently retarding shoot growth. herts.ac.uklilab-ecust.cn While the precise molecular targets and detailed enzyme inhibition kinetics in plants are not fully elucidated, studies suggest an interference with microtubule organization. herts.ac.uk

Unlike some other carbamate (B1207046) pesticides that inhibit acetylcholinesterase in insects, this compound's primary mechanism in plants does not appear to be related to this enzyme. The focus of research in plants has been on its impact on growth and metabolic processes.

Cellular and Subcellular Disruptions Induced by This compound (B1667743) in Weed Species

This compound treatment induces significant disruptions at both the cellular and subcellular levels in susceptible weed species. These disruptions contribute to the observed growth retardation and phytotoxicity.

Microtubule Dynamics and Cell Division Interference in Plant Cells

A key cellular target of this compound is the microtubule cytoskeleton. This compound is classified as a microtubule inhibitor. herts.ac.ukbioone.org It alters the organization of spindle microtubules, leading to the formation of multiple spindles during cell division. bioone.orgresearchgate.netresearchgate.net This interference with spindle organization can arrest the cell cycle at the metaphase or anaphase stage, resulting in chromosomes moving to multiple poles and the formation of multiple nuclei. bioone.orgresearchgate.net The disruption of microtubule organization is considered a primary mechanism for the anti-mitotic effects of this compound. herts.ac.uk

Microscopic examination of roots treated with mitotic disrupter herbicides, including carbamates, reveals a concentration-dependent loss of microtubules, with spindle and phragmoplast arrays being particularly affected. researchgate.net This loss of microtubule arrays leads to irregular cell walls, C-metaphase figures, and lobed nuclei. researchgate.net

Impacts on Nucleic Acid and Protein Metabolism in Plant Systems

Studies have demonstrated that this compound can significantly inhibit protein and RNA synthesis in susceptible plants, such as oat seedlings. cambridge.orgcambridge.org This inhibitory effect can be observed relatively quickly after treatment. cambridge.orgcambridge.org For instance, research showed remarkable inhibition of protein and RNA synthesis in oat seedlings just one day after this compound treatment, while wheat seedlings, which are tolerant to this compound, showed less inhibition. cambridge.orgcambridge.org

Specifically, this compound treatment caused approximately 75 percent inhibition of P32 incorporation into both RNA and DNA in excised Sesbania roots in one study. annualreviews.org This suggests a direct or indirect interference with the processes of nucleic acid synthesis. The observed abnormalities in plant growth following this compound treatment are concluded to be potentially induced by the inhibition of protein and RNA synthesis. cambridge.org

Comparative Analysis of this compound's Mechanism with Other Carbamate Herbicides in Plants

This compound belongs to the group of carbamate herbicides. herts.ac.uklilab-ecust.cnnih.gov While the broad classification is the same, there are variations in the specific mechanisms among different carbamate herbicides. Like other N-phenyl carbamate herbicides such as propham (B1679637) and chlorpropham (B1668850), this compound is known to disrupt microtubule organization and inhibit cell division. bioone.orgresearchgate.netresearchgate.net These carbamates alter spindle microtubule organization, leading to multiple spindle formation and abnormal chromosome segregation. bioone.orgresearchgate.netresearchgate.net

However, some carbamate herbicides, like asulam, have a different primary mechanism of action, inhibiting the enzyme 7,8-dihydropteroate (DHP) synthase involved in folic acid synthesis, in addition to potentially acting as a mitotic inhibitor. nih.gov In contrast, the prominent effect of this compound, propham, and chlorpropham is their activity as mitosis disruptors affecting microtubule assembly and/or function. Morphological and cytological investigations indicate a similar mode of action for the carbamate herbicides this compound, IPC (propham), and CIPC (chlorpropham) in inhibiting cell divisions in both susceptible and resistant species. annualreviews.org

This compound as a Probe for Plant Biochemical Pathways

Herbicides, including this compound, serve as valuable tools or "probes" for studying and dissecting plant biochemical and physiological processes. bioone.orgresearchgate.netcambridge.org Their high specificity for particular molecular target sites allows researchers to investigate the downstream consequences of inhibiting these pathways and gain insights into their function. bioone.orgresearchgate.net

While the exact target site probed by this compound and other N-phenyl carbamates affecting microtubules is not fully known, their direct effect on microtubule polymerization makes them useful for studying the dynamics and organization of microtubules in plant cells. bioone.orgresearchgate.netresearchgate.netresearchgate.net By observing the effects of this compound on cell division and microtubule arrays, researchers can infer the roles of these structures in plant growth and development. bioone.orgresearchgate.netresearchgate.net

The use of herbicides like this compound has contributed to expanding the understanding of fundamental aspects of plant cell biology, including the functions of microtubules and the cell cycle. cambridge.org

Environmental Fate and Transformation Dynamics of Barban

Soil Adsorption, Desorption, and Mobility Dynamics

Adsorption and desorption are critical processes governing the retention and movement of barban (B1667743) within the soil matrix. scialert.netfera.co.uk These processes dictate the amount of this compound available for degradation, uptake by organisms, leaching, volatility, and runoff. fera.co.uk

Sorption Kinetics and Equilibrium in Diverse Soil Types

Sorption kinetics and equilibrium describe the rate and extent to which this compound binds to soil particles. Studies on the sorption of various compounds, including herbicides, in different soil types highlight the time-dependent nature of these interactions and the influence of soil properties. acs.orgmdpi.com For instance, the adsorption of arsenate in different soils was found to be strongly kinetic, with an initial rapid retention phase followed by a slower phase until equilibrium was reached. acs.org Sorption equilibrium data can often be described by models like the Freundlich equation, which indicates the heterogeneity of adsorption sites on the soil surface. acs.orgmdpi.com Desorption can exhibit hysteresis, suggesting that not all adsorbed compound is readily reversible, indicating potentially irreversible or slowly reversible binding processes. acs.orgnih.gov

Influence of Soil Organic Matter and Mineralogy on this compound Retention

Soil organic matter and mineralogy play significant roles in the retention of compounds like this compound in soil. hpc-standards.comnih.govmdpi.commdpi.com Organic matter content and the type and amount of clay minerals and metal oxides influence the sorption capacity of soils. mdpi.commdpi.com Organic matter, when intimately mixed with mineral soil materials, can increase moisture holding capacity and contribute to the stability of soil aggregates, which indirectly affects chemical movement. The interaction of organic carbon with clay minerals and amorphous iron and aluminum oxides is a key mechanism for its stabilization in soil, and the effectiveness of this interaction depends on the quality and quantity of minerals and their surface charge. mdpi.com Compounds like phenylcarbamate herbicides, which include this compound, have been shown to be activated by adsorption to soil organic matter, contributing to their immobility in soil systems despite moderate water solubility. echemi.comusda.gov

Microbial Degradation Pathways in Soil Ecosystems

Microbial degradation is a primary process by which this compound is transformed in soil ecosystems. nih.govechemi.commdpi.comresearchgate.netnih.gov Microorganisms can utilize pesticides as a source of nutrients and energy, breaking them down into simpler molecules. nih.govosu.edu

Identification of Key Microbial Species Involved in this compound Biotransformation

Specific microbial species have been identified that are capable of degrading this compound. A Penicillium sp. isolated from soil was shown to metabolize this compound. researchgate.net While the search results provide examples of microbial species involved in the biotransformation of other compounds like carbofuran (B1668357) (another carbamate), neonicotinoids, and natural products, specific comprehensive lists of microbial species involved in this compound biotransformation beyond Penicillium sp. are not extensively detailed in the provided snippets. mdpi.comresearchgate.netembl.orgnih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.net However, the ability to metabolize this compound is suggested to be potentially widespread among soil penicillia. researchgate.net

Characterization of this compound Degradation Products via Microbial Activity

Microbial degradation of this compound leads to the formation of degradation products. A key degradation product identified is 3-chloroaniline (B41212). nih.govechemi.comresearchgate.net The degradation process by Penicillium sp. is thought to involve a this compound-hydrolyzing enzyme, likely an amidase, which is associated with the mycelial wall. echemi.comresearchgate.net Low concentrations of 3-chloroaniline have been detected in soil treated with this compound. researchgate.net

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic transformation processes, occurring without the involvement of living organisms, also contribute to the fate of this compound in the environment. In aquatic and terrestrial environments, factors such as pH, temperature, and light can influence chemical degradation. khanacademy.orgpbworks.comlibretexts.orglumenlearning.com this compound is stable under normal conditions but undergoes rapid hydrolysis in alkaline conditions, with a reported half-life (DT50) of 58 seconds at pH 13 and 25 °C. nih.gov This alkaline hydrolysis leads to the degradation product 3-chloroaniline. nih.govechemi.com While the search results discuss abiotic factors in general aquatic and terrestrial environments khanacademy.orgpbworks.comlibretexts.orglumenlearning.com, specific details on other abiotic transformation pathways of this compound beyond alkaline hydrolysis are not prominently featured.

Hydrolysis Kinetics and Degradation Product Formation

Hydrolysis is a significant transformation pathway for carbamate (B1207046) pesticides, particularly in alkaline conditions. researchgate.net The alkaline hydrolysis of this compound leads quantitatively to 3-chloroaniline, following the release of the chlorine atom from the ester group. tandfonline.com This dechlorination step involves a nucleophilic substitution reaction. tandfonline.com The resulting intermediates, 4-hydroxy-2-butynyl and 2-oxo-3-butenyl N-(3-chlorophenyl)carbamates, are subsequently hydrolyzed to N-(3-chlorophenyl)carbamic acid, which then undergoes decarboxylation to yield 3-chloroaniline. tandfonline.com

In alkaline media, the kinetics for the hydrolysis of the carbamate have been studied, demonstrating that the substrate and its anion are the reactive species involved in the release of the chlorine atom from the ester group. tandfonline.com Studies on the degradation of similar carbanilates suggest that the formation of phenyl isocyanate during their degradation can be ruled out. researchgate.net The hydrolysis of this compound is rapid in alkali, with a reported half-life (DT50) of 58 seconds at pH 13 and 25 °C, indicating a very rapid displacement of the terminal chlorine substituent. nih.gov

Photodegradation Mechanisms and Environmental Influences in Water Bodies

Photodegradation, driven by sunlight, is considered an environmentally friendly method for decomposing pollutants in aquatic systems. mdpi.comresearchgate.net The effectiveness of photodegradation can be influenced by various environmental factors, including light availability, temperature, pH, and the presence of sensitizers or photocatalysts. mdpi.comresearchgate.net While general mechanisms of photodegradation involve the generation of reactive species like hydroxyl radicals, the specific mechanisms for this compound in water bodies and the influence of environmental factors are not extensively detailed in the provided information. rsc.org However, photodegradation and photocatalysis have been shown to achieve significant reduction in contaminants in wastewater. mdpi.com The degradation of phenolic compounds, which could be related to potential degradation products of this compound, is known to depend on factors such as catalyst loading, light concentration, pollutant intensity, and pH, with pH having a significant effect due to its influence on the ionization of photocatalysts. mdpi.com

Volatilization and Atmospheric Transport Considerations

This compound is described as volatile. herts.ac.uk Volatilization from surfaces, such as soil and water, can be an important source of pesticides in the air, facilitating their atmospheric transport. au.dkresearchgate.net Higher temperatures can enhance the volatilization of some contaminants from soil to air, potentially increasing their atmospheric transport. au.dk Atmospheric transport can lead to the dispersion of pesticides from agricultural areas to non-target ecosystems, and in some cases, result in global distribution. researchgate.net The potential for atmospheric transport of organic contaminants is influenced by their physical-chemical properties, such as water solubility, and climatic factors. au.dkresearchgate.net While this compound is volatile, the extent of its long-range atmospheric transport is not specifically quantified in the provided search results.

Plant Metabolism and Residue Transformation within Plant Tissues

In plants, this compound is rapidly metabolized. tandfonline.com Plant metabolism of pesticides is a multi-phase process involving transformations like oxidation, reduction, hydrolysis, and conjugation. bioone.org These processes generally lead to more water-soluble and less toxic products. bioone.org

Aryl Hydroxylation and Conjugation Pathways in Plants

Pesticide metabolism in plants often involves conjugation reactions, where the pesticide or its metabolite is conjugated to substances like sugars, amino acids, or glutathione (B108866). bioone.org This increases water solubility and reduces toxicity. bioone.org Aryl hydroxylation is another common metabolic pathway for some compounds in plants and animals. gla.ac.uk While the provided information confirms that this compound is metabolized in plants, specific details on the extent of aryl hydroxylation and the precise conjugation pathways for this compound itself are not explicitly provided, though conjugation is a general mechanism in plant metabolism of xenobiotics. bioone.org

Formation and Fate of Specific Plant Metabolites (e.g., 3-chloroaniline, 2-chloro-4-aminophenol)

After treatment with this compound, plants have been observed to form a water-soluble 3-chloroaniline compound. nih.govwikimedia.org 3-chloroaniline is also a major metabolite of this compound in soils. tandfonline.com Another metabolite detected in plants, also in a bound state, is 2-chloro-4-aminophenol (also referred to as 4-amino-2-chlorophenol). nih.govfishersci.cafishersci.canih.gov

Studies on the metabolism of related compounds like chlorpropham (B1668850) in animals have shown hydrolysis of the carbamate group leading to 3-chloroaniline and metabolites derived from it, such as 2-amino-4-chlorophenol (B47367) and 4-amino-2-chlorophenol. gla.ac.uk Ring hydroxylation is a mechanism demonstrated by some microorganisms in the metabolism of 3-chloroaniline, resulting in the formation of 2-amino-4-chlorophenol. epa.gov These aminophenols can be relatively unstable and may undergo further reactions like condensation and polymerization. epa.gov

Analytical Methodologies for Barban and Its Metabolites in Environmental Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating Barban (B1667743) and its metabolites from complex environmental matrices before detection. Different chromatographic techniques are chosen based on the physical and chemical properties of the analytes and the matrix.

Gas Chromatography (GC) Applications in Environmental Analysis

Gas Chromatography (GC) is a powerful technique used for the separation and analysis of volatile and semi-volatile organic compounds. It is applicable for the determination of semivolatile organic compounds in various environmental matrices, including solid waste, soils, air sampling media, and water samples. epa.gov GC involves the separation of analytes based on their partitioning between a stationary phase and a mobile gas phase. For environmental analysis, GC is often coupled with selective detectors or mass spectrometry for enhanced identification and quantification. Studies have utilized gas chromatography for the determination of residues of this compound and its major metabolites in crops, demonstrating its applicability to this compound analysis, although specifically in environmental matrices is also implied by its use for semivolatile organic compounds in such samples. epa.govnih.gov Comprehensive two-dimensional gas chromatography (GC × GC) is an advanced GC technique that offers significantly improved separation capability for complex environmental samples, distributing compound peaks across a two-dimensional retention time plane. researchgate.net This enhanced separation can be beneficial when analyzing environmental samples containing numerous potential interferents alongside this compound and its metabolites.

Liquid Chromatography (LC, HPLC, UPLC) for this compound and Metabolites

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is extensively used for the analysis of a wide range of organic compounds, particularly those that are non-volatile or thermally labile, making it suitable for this compound and its metabolites. auroraprosci.com HPLC is widely applied in environmental analysis for low or non-volatile organic compounds. auroraprosci.com UPLC, an advanced form of LC, utilizes smaller particles and higher pressures, resulting in improved separation efficiency, better resolution, and increased sensitivity compared to conventional HPLC, allowing for faster analysis times and reduced solvent consumption. auroraprosci.comijsrtjournal.com These characteristics make UPLC particularly advantageous for the analysis of trace levels of contaminants in complex environmental matrices. HPLC has been used for the analysis of this compound, including in formulations, and is listed as a suitable technique for this compound analysis. acs.orgsigmaaldrich.com The application of LC-based methods, including HPLC and UPLC, coupled with mass spectrometry, is prevalent in environmental monitoring for detecting various micropollutants, including pesticides, in water bodies and other matrices. mdpi.comresearchgate.netlcms.cz

Mass Spectrometric Approaches for Identification and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool in environmental analysis, providing high sensitivity and specificity for the identification and quantification of trace-level contaminants. mdpi.com When coupled with chromatographic techniques, MS provides a powerful platform for the analysis of this compound and its metabolites in environmental samples.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) offer enhanced analytical capabilities for the analysis of environmental samples, particularly for detecting trace contaminants in complex matrices. mdpi.com MS/MS provides increased specificity by generating characteristic fragment ions, aiding in the confident identification of analytes and reducing the likelihood of false positives. mdpi.com HRMS, on the other hand, provides accurate mass measurements, allowing for the determination of elemental compositions and further supporting the identification of known and unknown compounds. chromatographyonline.commdpi.com These techniques are widely used in environmental monitoring for the detection and quantification of a broad range of organic micropollutants, including pesticides, in various environmental matrices like water, soil, and air. mdpi.combruker.com The integration of MS/MS and HRMS with LC and GC systems significantly enhances their ability to analyze complex environmental samples for target analytes like this compound and its potential metabolites. mdpi.comchromatographyonline.com

Structural Elucidation of this compound Transformation Products

Mass spectrometry, particularly with techniques like MS/MS and HRMS, is crucial for the structural elucidation of transformation products of agrochemicals in environmental samples. nih.govresearchgate.netnih.gov By analyzing the fragmentation patterns of unknown compounds, researchers can deduce their structures. Accurate mass measurements provided by HRMS are invaluable in determining the elemental composition of these transformation products. mdpi.comnih.gov While specific studies on the structural elucidation of this compound transformation products using these methods were not detailed in the search results, the general application of LC-MS and GC-MS, including tandem and high-resolution techniques, for identifying and elucidating the structures of pesticide metabolites and transformation products in environmental matrices is well-established. nih.govresearchgate.netnih.gov This allows for tracking the fate and behavior of the parent compound and its degradation products in the environment.

Advanced Sample Preparation Strategies for Environmental Samples

Effective sample preparation is a critical step in the analysis of this compound and its metabolites in environmental matrices, as it allows for the extraction, cleanup, and concentration of analytes from complex sample matrices. researchgate.netorganomation.com Advanced sample preparation strategies aim to improve efficiency, reduce solvent consumption, and minimize matrix effects.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and enrichment of target analytes from environmental water samples. researchgate.netglsciences.comwaters.com SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. Elution with a suitable solvent then recovers the concentrated analytes. SPE is effective for concentrating trace contaminants from water samples and can be automated. researchgate.netorganomation.com It has been applied in methods for the analysis of various organic contaminants, including pesticides, in environmental water. glsciences.comwaters.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular sample preparation technique, particularly for the analysis of pesticide residues in various matrices, including those relevant to environmental analysis like soil. researchgate.netusda.govscharlab.comnih.gov The QuEChERS method typically involves extraction with an organic solvent (often acetonitrile) followed by a cleanup step using dispersive SPE. scharlab.comnih.gov This method offers advantages such as reduced sample preparation time, lower solvent usage, and high recoveries for a wide range of pesticides. usda.govscharlab.com While initially developed for food matrices, its application has expanded to environmental samples like soil. scharlab.comnih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique in environmental analysis for the extraction and pre-concentration of various organic contaminants, including pesticides like this compound and its metabolites mdpi.commdpi.comwindows.net. SPE offers advantages over traditional liquid-liquid extraction (LLE), such as reduced solvent consumption and the ability to handle larger sample volumes, leading to lower detection limits mdpi.commdpi.com.

The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the target analytes based on their chemical properties (e.g., polarity, hydrophobicity) tandfonline.com. Interfering matrix components can be washed away, and the retained analytes are then eluted with a suitable solvent tandfonline.com. Various sorbent materials are available, allowing for the selective extraction of different classes of compounds windows.net. For carbamate (B1207046) pesticides, including this compound, SPE is commonly employed for sample preparation before chromatographic analysis mdpi.com.

Research has demonstrated the effectiveness of SPE in extracting carbamates from various matrices. For instance, SPE has been used for the determination of carbamate pesticides in fruits and vegetables prior to liquid chromatography-mass spectrometry (LC-MS) analysis, achieving satisfactory recoveries mdpi.com. Dispersive solid-phase extraction (dSPE), often used in conjunction with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, has also been applied for the clean-up of pesticide extracts from solid matrices like soil before LC-MS/MS analysis mdpi.com.

Microextraction Techniques for Trace Analysis

Microextraction techniques represent a move towards miniaturized and more environmentally friendly sample preparation methods for trace analysis of organic micropollutants, including pesticides, in environmental matrices mdpi.commdpi.com. These techniques use a very small volume of extracting phase relative to the sample volume, offering high enrichment factors and minimizing solvent consumption and waste generation mdpi.commdpi.com.

Several microextraction techniques are applicable to environmental analysis, such as Solid-Phase Microextraction (SPME), in-tube Solid-Phase Microextraction (IT-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Phase Microextraction (LPME) mdpi.commdpi.comresearchgate.net. SPME, for example, involves the use of a fiber coated with a sorbent material that is exposed to the sample (either directly immersed or in the headspace) to extract analytes tandfonline.commdpi.com. After extraction, the fiber is typically inserted into a chromatographic system for thermal or solvent desorption of the analytes tandfonline.commdpi.com. SPME is considered a green extraction technique due to its minimal or no use of organic solvents during the desorption step mdpi.com.

While the provided search results discuss the application of these techniques to various organic micropollutants and pesticides, specific detailed research findings on the application of these microextraction techniques solely for this compound and its metabolites in environmental matrices were not extensively detailed. However, the principles and demonstrated effectiveness of these techniques for other carbamates and pesticides suggest their potential applicability for the trace analysis of this compound and its metabolites in complex environmental samples mdpi.comresearchgate.net.

Clean-up and Matrix Effect Mitigation in Complex Matrices

Environmental matrices, such as soil, sediment, and even water, can contain a wide array of endogenous components (e.g., fats, humic substances, pigments) that can interfere with the accurate analysis of target analytes windows.netlcms.czresearchgate.net. These interferences can lead to matrix effects, which can suppress or enhance the analytical signal, affecting the accuracy and sensitivity of the method lcms.cz. Therefore, effective clean-up procedures are essential to remove or reduce the concentration of these interfering substances windows.netlcms.czepa.gov.

Clean-up procedures are often integrated into sample preparation workflows, following the initial extraction step epa.gov. SPE is frequently used not only for extraction but also for clean-up by selectively retaining target analytes while allowing matrix components to pass through, or vice versa windows.net. Dispersive SPE (dSPE), as part of methods like QuEChERS, is another common clean-up approach, where a bulk amount of sorbent is added to the extract to remove specific types of interferences mdpi.com.

Mitigating matrix effects is crucial for reliable quantitative analysis, particularly when using techniques like LC-MS or GC-MS lcms.cz. Strategies to mitigate matrix effects include optimizing the clean-up procedure, using matrix-matched calibration standards, and employing advanced instrumental techniques such as tandem mass spectrometry (MS/MS), which offers higher selectivity lcms.cz. While general principles of clean-up and matrix effect mitigation in environmental analysis are well-documented, specific detailed studies focusing solely on these aspects for this compound and its metabolites in various complex environmental matrices were not prominently featured in the search results. However, the need for such procedures for this compound analysis in complex samples is implied by the challenges posed by environmental matrices in general pesticide analysis lcms.czresearchgate.net.

Quality Assurance and Quality Control in this compound Environmental Analytical Research

Quality Assurance (QA) and Quality Control (QC) are fundamental components of environmental analytical research to ensure the reliability, accuracy, and comparability of the generated data amazon.comresearchgate.netresearchgate.net. A robust QA/QC program encompasses all aspects of the analytical process, from study design and sample collection to laboratory analysis and data reporting researchgate.netresearchgate.net.

Key elements of QA programs in environmental analysis include clearly defined data quality objectives (DQOs), the use of standard operating procedures (SOPs), thorough training of personnel, detailed documentation, and regular assessment of method performance researchgate.netnj.gov. QC involves the implementation of specific procedures to monitor the performance of the analytical system and the quality of the results researchgate.net. This includes the analysis of quality control samples such as method blanks, laboratory control samples (spiked blanks), matrix spikes, and replicate samples nj.gov.

For the analysis of this compound and its metabolites in environmental matrices, QA/QC procedures would involve validating the analytical method for parameters such as specificity, linearity, accuracy (evaluated through recovery studies), precision (assessed by repeatability and reproducibility), limits of detection (LODs), and limits of quantification (LOQs) mdpi.com. The use of certified reference materials (CRMs), if available for this compound and its metabolites in relevant matrices, is also an important aspect of QA/QC to ensure the accuracy of measurements amazon.comlgcstandards.com. Participation in interlaboratory studies can further assess the comparability of results between different laboratories amazon.com.

Maintaining instrument calibration, performing regular maintenance, and documenting all analytical activities are also critical for ensuring the quality of the data nj.gov. In the context of this compound environmental analysis, adherence to strict QA/QC protocols is essential to produce scientifically credible and defensible data for assessing its presence, fate, and potential impact in the environment researchgate.net.

Ecological Dynamics and Interactions in Non Target Systems Mechanistic Focus

Effects on Soil Microbial Community Structure and Function

Soil microbial communities are fundamental to healthy soil ecosystems, playing crucial roles in biogeochemical cycles, organic matter turnover, and the formation and maintenance of soil structure and fertility nih.gov. Agrochemicals, including herbicides, can significantly influence the structure and function of these microbial communities sjp.ac.lkresearchgate.net. The impact of agrochemicals on soil functions and nutrient cycling is substantial, as these chemicals can affect various physicochemical properties of the soil, such as moisture, pH, and organic carbon content sjp.ac.lk.

Pesticides can cause shifts in the population dynamics and communities of soil microorganisms sjp.ac.lk. They can also adversely affect soil biochemical processes driven by microbial metabolic and enzymatic reactions sjp.ac.lk. This includes the biotransformation of organic compounds by beneficial soil microflora and enzymatic actions, which can modify nutrient dynamics and bioavailability sjp.ac.lk. Soil enzymatic activity is considered a bioindicator of soil ecosystem status and can be influenced by applied pesticides sjp.ac.lk. Furthermore, soil microorganisms are critical for the degradation of pesticides in the soil environment sjp.ac.lk.

Bioaccumulation Mechanisms in Aquatic Organisms and Trophic Transfer

Bioaccumulation and trophic transfer of substances in aquatic food chains are significant concerns due to their potential effects on aquatic organisms and higher trophic levels, including humans nih.govmdpi.comresearchgate.netresearchgate.net. Bioaccumulation refers to the accumulation of a substance in an organism, while trophic transfer describes the movement of a substance through different levels of a food web nih.govmdpi.comresearchgate.netresearchgate.net.

The search results discuss bioaccumulation and trophic transfer in aquatic organisms in the context of various contaminants, such as heavy metals and other chemical analogues nih.govmdpi.comresearchgate.netresearchgate.netconicet.gov.ar. Factors influencing the uptake, retention, and tissue distribution of contaminants in aquatic organisms include species-specific feeding behavior, metabolism, and habitat use mdpi.comconicet.gov.ar. Trophic transfer and biomagnification can lead to higher concentrations of contaminants in organisms at higher trophic levels mdpi.comresearchgate.netconicet.gov.ar.

Barban (B1667743) is reported to have a low potential for bioaccumulation herts.ac.uk. While the search results extensively discuss the mechanisms of bioaccumulation and trophic transfer in aquatic systems in general, specific detailed research findings or data tables explicitly demonstrating this compound's bioaccumulation mechanisms in aquatic organisms or its trophic transfer within aquatic food chains were not found in the provided search output. The information available suggests a low likelihood of significant bioaccumulation for this compound herts.ac.uk.

Interactions with Terrestrial Invertebrate Populations and Ecosystem Processes

Terrestrial invertebrates, particularly arthropods like insects, earthworms, and ants, are crucial components of terrestrial ecosystems and influence many ecosystem processes europa.eubiodiversity-exploratories.denih.gov. They play vital roles in nutrient cycling, decomposition, and are central to food webs europa.eubiodiversity-exploratories.devliz.beresearchgate.net. Land-use practices, including the application of pesticides, can impact the abundance, diversity, and population dynamics of terrestrial invertebrates europa.eubiodiversity-exploratories.denih.gov.

Pesticides can have adverse effects on non-target invertebrate species epa.gov. Studies on other pesticides have shown reductions in the density of soil organisms and impacts on specific invertebrate taxa epa.govmdpi.com. Changes in land use and agricultural practices are expected to be important drivers of arthropod diversity and the ecosystem processes they facilitate biodiversity-exploratories.de.

While the search results highlight the importance of terrestrial invertebrates in ecosystem processes and their susceptibility to agrochemicals, specific detailed research findings or data tables focusing on this compound's interactions with terrestrial invertebrate populations and its influence on related ecosystem processes were not present in the search output. General effects of herbicides on non-target invertebrates suggest a potential for this compound to impact these populations and processes, but the specific nature and extent of these interactions for this compound are not detailed in the provided information.

Influence on Aquatic Ecosystem Biota Beyond Direct Herbicidal Action

Herbicides entering aquatic environments through runoff or leaching can contaminate water systems and potentially affect aquatic biota beyond their intended herbicidal action researchgate.netresearchgate.net. The contamination of aquatic environments by herbicides is a major concern researchgate.net. Herbicides can interact with sediments in water systems, which influences their behavior and persistence in water researchgate.net.

The search results indicate that this compound is reported to be moderately toxic to most aquatic species herts.ac.uk. Beyond direct toxicity as a herbicide targeting plants, other potential influences on aquatic ecosystem biota could include indirect effects resulting from changes in plant communities due to herbicidal action, or effects on non-target aquatic organisms through various exposure routes. The interaction of herbicides with sediments can also affect their bioavailability and potential exposure to aquatic organisms researchgate.net.

Herbicide Resistance Evolution in Weed Populations

Genetic and Molecular Bases of Barban (B1667743) Resistance Development

Herbicide resistance can arise from various genetic and molecular alterations within weed populations. These mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govudl.catplos.orgucdavis.eduresearchgate.netmdpi.commdpi.com

Target-site resistance involves alterations to the specific protein or enzyme that the herbicide inhibits. For herbicides like this compound that target ACCase, TSR can occur through point mutations in the gene encoding the ACCase enzyme. nih.govunl.edumdpi.com These mutations can alter the binding site of the enzyme, reducing the herbicide's ability to bind effectively and inhibit its activity. unl.edusyngenta.ca While target-site resistance is often controlled by a single gene and is generally better understood, it is not the only mechanism. udl.catresearchgate.netmdpi.com

Non-target-site resistance encompasses mechanisms that reduce the amount of active herbicide reaching the target site or mitigate its effects without directly altering the target protein. nih.govudl.catplos.orgucdavis.eduresearchgate.netmdpi.com These can include reduced herbicide absorption or translocation within the plant, or enhanced herbicide metabolism and detoxification. nih.govplos.orgucdavis.edumdpi.com NTSR is often quantitatively inherited and can be controlled by multiple genes, making it more complex to fully understand. udl.catresearchgate.netmdpi.com Research suggests that enhanced metabolism, mediated by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs), is a significant NTSR mechanism that can confer resistance to a range of herbicides, including those with different modes of action. nih.govplos.orgmdpi.combioone.org Studies have shown that the genetic basis for tolerance to herbicides like this compound can exhibit significant inter- and intrapopulation variability, even in populations not previously exposed to herbicides, suggesting that selection favoring genes conferring tolerance can occur in natural populations. cambridge.org Quantitative genetics approaches can help investigate the additive-genetic basis of NTSR and estimate the heritability of herbicide resistance phenotypes. researchgate.net

Biochemical Mechanisms of Detoxification and Target-Site Alterations in Resistant Biotypes

Biochemical mechanisms play a crucial role in the survival of weed biotypes exposed to herbicides like this compound. Detoxification, a key NTSR mechanism, involves the metabolic conversion of the herbicide into less toxic or inactive compounds. nih.govplos.orgucdavis.edumdpi.com Enzymes such as cytochrome P40 monooxygenases and glutathione S-transferases are central to these detoxification pathways in plants. nih.govplos.orgmdpi.combioone.org Enhanced activity or overexpression of these enzymes in resistant weed biotypes can lead to a more rapid breakdown of this compound, preventing it from reaching inhibitory concentrations at its target site. nih.govplos.org

Target-site alterations, on the other hand, directly affect the ACCase enzyme that this compound inhibits. nih.govunl.edumdpi.com These alterations, often resulting from point mutations in the ACCase gene, can lead to a modified enzyme structure with reduced affinity for this compound. unl.edusyngenta.ca This means that even if the herbicide reaches the target site, it cannot bind effectively to block the enzyme's activity, allowing the plant to survive. While specific target-site mutations conferring resistance to this compound have been studied in susceptible species like wild oat, research also indicates that non-target-site mechanisms like enhanced metabolism can contribute to resistance to ACCase inhibitors. bioone.org

Population Dynamics and Selection Pressure for this compound Resistance

The evolution of this compound resistance within a weed population is a dynamic process influenced by several factors, primarily the selection pressure exerted by repeated herbicide application. When this compound is applied, susceptible individuals in the weed population are controlled, while resistant individuals survive and reproduce. ucanr.educambridge.org Over time, this differential survival leads to an increase in the frequency of resistance alleles within the population. ucanr.educambridge.org The intensity of selection pressure, which relates to the proportion of weeds killed by the herbicide, is a major factor influencing the rate of resistance evolution. ucanr.educroplife.org.au Repeated use of the same herbicide or herbicides with the same mode of action significantly increases this pressure. ucanr.educroplife.org.au

The initial frequency of resistance alleles in a weed population, even before herbicide application, also plays a role in the speed of resistance evolution. cambridge.org Higher initial frequencies can lead to a more rapid increase in resistant individuals under selection pressure. cambridge.org Gene flow, through pollen or seed movement from resistant populations, can introduce resistance alleles into previously susceptible populations, further accelerating the process. cambridge.org Factors such as the weed's life cycle, reproductive strategy (e.g., self-fertilization vs. outcrossing), and seedbank dynamics also influence how quickly resistance spreads within and between fields. cambridge.orgmpg.de Heavy weed infestations can increase the probability of selecting for resistance, even with a low mutation rate. cambridge.org

Research on Management Strategies for this compound-Resistant Weed Phenotypes

Research into managing this compound-resistant weed phenotypes focuses on integrated weed management (IWM) approaches that aim to reduce reliance on single herbicide modes of action and diversify control tactics. croplife.org.au Key strategies include rotating herbicides with different modes of action, using herbicide mixtures that combine compounds with different target sites, and incorporating non-chemical control methods. croplife.org.au

Rotating crops and tillage systems can also influence weed populations and help manage resistance. Cultural practices such as using cover crops, varying sowing times, and planting competitive crop varieties can further aid in resistance management. croplife.org.au Mechanical control methods like cultivation can eliminate weed escapes that may be resistant biotypes. croplife.org.au Preventing weeds from flowering and producing seed is crucial, as resistance is genetically based and carried in the seed. croplife.org.au This can involve controlling weed escapes through spot-spraying or hand removal before they set seed. croplife.org.au

Integrated weed management plans should consider the local ecosystem, specific weed species, the level of infestation, and the history of weed management practices. Accurate record-keeping of herbicide use, rates, and effectiveness is essential for informed decision-making. While tank-mixing herbicides with different sites of action can be a strategy, it is important that the herbicides in the mixture are effective on the target weed and have overlapping control spectrums. croplife.org.au Research emphasizes that relying on a single strategy is insufficient and that integrating multiple control practices is key to preventing or delaying the development of herbicide resistance. croplife.org.au Mathematical modeling is also being used to predict population dynamics and resistance evolution, aiding in the development of effective management strategies. mpg.de

Historical Regulatory Frameworks and Policy Evolution Research

Early Registration and Approval Contexts of Barban (B1667743)

This compound was first reported in 1958 and was introduced as an early post-emergent herbicide. Its introduction, alongside other herbicides like diallate, addressed the significant problem of grassy weeds such as wild oats and rye grass in crops, which were not effectively controlled by earlier selective herbicides like 2,4-D and MCPA. The approval of herbicides like this compound in the early regulatory frameworks typically involved assessments of efficacy, persistence, and safety. For instance, under the terms of the Agricultural Chemicals Act in some regions, herbicides had to be assessed for these factors before field use was approved. The introduction of this compound, marketed under names like Carbyne®, required specific application skills, including matching application rates to particular soil types and crop varieties.

Scientific Evidence Informing Historical Regulatory Decisions

Historical regulatory decisions regarding pesticides, including carbamates like this compound, were informed by the scientific evidence available at the time concerning their efficacy and potential risks. Early assessments focused on the immediate effects on target weeds and apparent short-term safety to crops and potentially non-target organisms. As scientific understanding advanced and methodologies for evaluating environmental fate, persistence, and toxicity improved, the evidence base for regulatory decisions expanded. While specific detailed research findings that directly informed the initial approval of this compound were not extensively detailed in the search results, the general regulatory context required data on efficacy, persistence, and safety.

The stability and degradation characteristics of this compound, such as its rapid hydrolysis in alkali, would have been factors considered in understanding its environmental fate. Over time, the scientific evaluation of pesticides has become more comprehensive, incorporating detailed studies on toxicology, environmental impact, and potential for bioaccumulation. The evolution of regulatory science now increasingly incorporates real-world evidence to support decision-making across the product lifecycle.

International and National Policy Shifts Regarding Carbamate (B1207046) Herbicides (e.g., this compound's obsolete status)

Policy shifts regarding carbamate herbicides, including the declaration of this compound as obsolete, have been driven by a number of factors, including the development of newer, more effective, and often less environmentally persistent herbicides, as well as increasing concerns about the potential environmental and health impacts of older compounds. This compound is currently considered an obsolete post-emergence herbicide. It is no longer approved for use within the European Community. Its regulatory status in Great Britain is "Not approved," with its date for inclusion expiring.

The broader context of carbamate pesticides has also seen evolving international guidelines and assessments. The World Health Organization (WHO), through the International Programme on Chemical Safety (IPCS), has published environmental health criteria for carbamate pesticides, reflecting ongoing scientific evaluation and informing policy decisions globally. The move towards classifying pesticides by hazard and the alignment with systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) also represent significant policy shifts influencing the regulation of pesticide groups, including carbamates. The withdrawal of older active substances, as seen in the European Union, has led to a decrease in the number of available pesticides, reflecting a trend towards stricter regulation and the phasing out of compounds that no longer meet current safety and environmental standards.

While this compound was effective against specific weeds like wild oats, the continuous development of new herbicides with different modes of action and improved environmental profiles has contributed to its decline in use and its current obsolete status.

Advanced Research Perspectives and Emerging Methodologies

Development of Bioremediation and Phytoremediation Strategies for Barban-Contaminated Environments

Bioremediation and phytoremediation are environmentally friendly approaches that utilize biological organisms, primarily microorganisms and plants, to remove, degrade, or immobilize pollutants from the environment . Given that This compound (B1667743) is an organic compound and is known to be metabolized by soil microorganisms, these strategies hold potential for cleaning up this compound-contaminated sites .

Research indicates that soil microorganisms, such as Penicillium species, can metabolize this compound, often via the intermediate 3-chloroaniline (B41212) . This suggests that microbial communities in contaminated soils may possess the inherent capacity for this compound degradation. Studies on the effects of this compound and its commercial formulations on soil microorganisms have shown that this compound can influence soil respiration and enzyme activities, indicating interactions with the microbial community . For instance, this compound treatment has been observed to increase phosphatase activity in soil after an initial inhibition .

Developing bioremediation strategies for this compound could involve:

Identifying and augmenting indigenous microbial populations with high this compound-degrading capabilities.

Introducing exogenous microbial strains known to degrade similar carbamate (B1207046) herbicides or 3-chloroaniline (bioaugmentation) .

Optimizing environmental conditions (e.g., moisture, temperature, nutrient availability) to enhance the activity of this compound-degrading microbes (biostimulation) .

Phytoremediation, which uses plants in conjunction with their associated microbes, could also be a viable option . Plants can contribute to the remediation process through various mechanisms, including uptake and metabolism of the contaminant, release of root exudates that stimulate microbial degradation in the rhizosphere, or stabilization of the soil to prevent contaminant spread . Research on phytoremediation has shown its effectiveness for various organic pollutants, and it is considered a cost-effective and less disruptive technique . Applying phytoremediation to this compound would involve selecting plant species that can tolerate and/or facilitate the degradation of this compound or its metabolites in the soil. The combination of plants and plant-associated bacteria can offer greater potential for the bioremediation of organic compounds .

Detailed research findings on this compound's impact on soil microorganisms include observations of inhibited nitrification in soil treated with this compound, with neither Nitrosomonas nor Nitrobacter species being detected for extended periods . This highlights the potential for this compound to disrupt specific microbial processes in soil ecosystems.

Comparative Analysis of this compound's Environmental Behavior with Modern Sustainable Weed Management Agents

Comparing the environmental behavior of this compound with modern sustainable weed management agents is essential for understanding the progress made in developing less environmentally impactful alternatives and identifying areas for future innovation. Modern sustainable weed management encompasses a range of approaches, including the use of herbicides with more favorable environmental profiles, biological control agents, and integrated weed management strategies .

The search results provide some general insights into the environmental behavior of herbicides and the goals of modern weed management, but a direct comparative analysis with this compound is not presented . This compound is described as having moderate aqueous solubility, being volatile, and not normally expected to leach to groundwater, although its persistence is considered low . It is also reported to be moderately toxic to most aquatic species .

A comparative analysis would involve evaluating parameters such as:

Persistence: Comparing the degradation rates and half-lives of this compound in soil and water with those of modern herbicides or sustainable agents .

Mobility: Assessing the potential for leaching and runoff of this compound and modern agents based on their properties (e.g., solubility, adsorption) and environmental conditions .

Toxicity to Non-target Organisms: Comparing the ecotoxicity profiles of this compound and modern agents to various environmental receptors, including soil microorganisms, aquatic organisms, and terrestrial wildlife .

Transformation Products: Identifying and comparing the environmental fate and toxicity of transformation products of this compound (e.g., 3-chloroaniline) and modern agents .

Modern sustainable weed management agents often aim for lower application rates, higher specificity to target weeds, rapid degradation into non-toxic substances, and minimal impact on non-target organisms and ecosystem processes . Comparing this compound against these criteria would highlight the environmental benefits offered by newer approaches and underscore the reasons for this compound's obsolescence from a sustainability perspective.

Q & A

Q. How to manage large datasets from high-throughput screening of this compound derivatives?

- Methodological Answer : Implement FAIR data principles: store raw data in structured formats (e.g., .csv), annotate metadata (SMILES strings, assay conditions), and use version control (Git). Apply cheminformatics pipelines (e.g., KNIME, RDKit) for clustering and SAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products